molecular formula C9H19N B3255281 4-ethyl-N-methylcyclohexan-1-amine CAS No. 252854-34-5

4-ethyl-N-methylcyclohexan-1-amine

Cat. No.: B3255281
CAS No.: 252854-34-5
M. Wt: 141.25 g/mol
InChI Key: QMMUYVTYTBICLS-UHFFFAOYSA-N
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Description

Significance of Alicyclic Amine Scaffolds in Chemical Research

Alicyclic amines, which feature a non-aromatic ring containing a nitrogen atom, are crucial building blocks in modern chemical and pharmaceutical research. These saturated scaffolds, such as the cyclohexylamine (B46788) core, offer distinct advantages over their aromatic counterparts. Their three-dimensional, C(sp³)-rich structures can lead to improved pharmacological properties, including enhanced solubility and metabolic stability.

In medicinal chemistry, these scaffolds are considered "privileged structures" because they can interact with a wide range of biological targets. Derivatives of cyclohexylamine are found in numerous bioactive molecules and approved drugs, including agents for treating cancer, such as Lomustine. wikipedia.org The versatility of the cyclohexylamine framework allows chemists to modify it extensively, creating large libraries of compounds for drug discovery programs. ontosight.ai

Overview of Research Approaches for Substituted Cyclohexylamines

The synthesis of substituted cyclohexylamines is a key area of research, with various methodologies developed to control the substitution pattern and stereochemistry of the final products. A common strategy involves the reductive amination of a corresponding cyclohexanone (B45756). This can be achieved using chemical reducing agents or through enzymatic processes that offer high stereoselectivity.

Another prevalent approach is the N-alkylation of a primary cyclohexylamine. researchgate.net This method allows for the systematic introduction of different alkyl groups onto the nitrogen atom, which is vital for studying structure-activity relationships (SAR) in drug development. researchgate.net The characterization of these compounds typically involves a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and gas chromatography (GC), to confirm their structure and purity. nih.gov

Scope and Research Objectives for 4-Ethyl-N-methylcyclohexan-1-amine

This article focuses exclusively on the chemical compound this compound. The primary objective is to consolidate the available scientific information regarding its chemical identity, properties, and potential synthetic pathways. While specific, in-depth research studies on this particular molecule are not widely published, its structural features allow for a discussion based on the established chemistry of related N-substituted cyclohexylamines. The compound is commercially available for research and development purposes, indicating its role as a potential building block or intermediate in the synthesis of more complex molecules. bldpharm.comfluorochem.co.uk

Chemical Identity and Properties of this compound

This compound is a secondary amine featuring a cyclohexane (B81311) ring substituted at the 1-position with a methylamino group and at the 4-position with an ethyl group. This structure results in cis and trans isomers, though it is often supplied as a mixture.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name This compound fluorochem.co.uknih.gov
Molecular Formula C9H19N nih.gov
Molecular Weight 141.25 g/mol nih.gov
CAS Number 252854-34-5 fluorochem.co.uksigmaaldrich.com
InChI Key QMMUYVTYTBICLS-UHFFFAOYSA-N fluorochem.co.uk

| Canonical SMILES | CCC1CCC(NC)CC1 | fluorochem.co.uk |

Table 2: Computed Physicochemical Properties

Property Value Source
XLogP3 2.2 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov
Rotatable Bond Count 2 nih.gov
Exact Mass 141.151749610 Da nih.gov

| Topological Polar Surface Area | 12 Ų | nih.gov |

Research Findings

Detailed experimental studies and specific applications for this compound are not extensively documented in peer-reviewed literature. However, based on its structure and the general reactivity of secondary amines and cyclohexylamine derivatives, several research-oriented aspects can be outlined.

Synthesis Methods

The synthesis of this compound can be approached through established organic chemistry reactions. Plausible routes include:

Reductive Amination: A two-step process starting from 4-ethylcyclohexanone (B1329521). The ketone could first undergo reductive amination with methylamine (B109427) to form the target secondary amine.

N-Alkylation: Beginning with 4-ethylcyclohexan-1-amine, the secondary amine can be formed via methylation. This could be accomplished using a methylating agent like methyl iodide.

Potential Research Applications

As a substituted alicyclic amine, this compound serves as a valuable intermediate or building block in synthetic and medicinal chemistry research. smolecule.com Its reactive amine group can participate in various chemical transformations, such as acylation to form amides or further alkylation. smolecule.com Compounds of this class are often used in the generation of compound libraries for screening potential biological activities. smolecule.com The presence of both an ethyl and a methyl group on the cyclohexane ring provides a specific substitution pattern that could be explored for its influence on the properties of larger molecules built from this scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-N-methylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-3-8-4-6-9(10-2)7-5-8/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMUYVTYTBICLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304701
Record name 4-Ethyl-N-methylcyclohexanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252854-34-5
Record name 4-Ethyl-N-methylcyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252854-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-N-methylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Ethyl N Methylcyclohexan 1 Amine and Its Stereoisomers

Direct Synthesis Approaches

Direct synthesis methods offer efficient routes to 4-ethyl-N-methylcyclohexan-1-amine, often by forming the crucial C-N bond in a single key step from readily available precursors.

Reductive Amination Strategies

Reductive amination is a cornerstone technique for amine synthesis, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org For the synthesis of this compound, the primary starting materials are 4-ethylcyclohexanone (B1329521) and methylamine (B109427). The process involves the initial formation of an N-methylimine intermediate, which is then reduced in situ to the final secondary amine.

This transformation can be accomplished using a variety of reducing agents and catalytic systems, each with its own set of advantages regarding yield, selectivity, and reaction conditions. organic-chemistry.org Common laboratory-scale reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) are effective for this purpose due to their mildness and selectivity, tolerating a wide range of functional groups. organic-chemistry.org Other borohydride (B1222165) reagents, such as sodium cyanoborohydride and sodium borohydride, can also be employed, sometimes requiring catalytic acid to facilitate imine formation. wikipedia.orgorganic-chemistry.org

Industrial-scale and green chemistry approaches often favor catalytic hydrogenation. wikipedia.org This involves using molecular hydrogen (H₂) in the presence of a metal catalyst. researchgate.net Various metal catalysts, including nickel, palladium, and platinum, have been shown to be effective for the reductive amination of cyclohexanones. researchgate.netchemicalbook.com For instance, N-methylcyclohexylamine can be prepared from cyclohexanone (B45756) and methylamine under hydrogenation conditions, a method directly analogous to the synthesis of the target compound. chemicalbook.comgoogle.com

Biocatalysis has emerged as a powerful tool, with imine reductases (IREDs) and other reductive aminase (RedAm) enzymes offering high stereoselectivity under mild, aqueous conditions. wikipedia.orgnih.gov Screening of various IREDs has shown significant activity for the reductive amination of cyclohexanones with methylamine. nih.gov These enzymatic methods are particularly valuable for achieving high enantiomeric excess in chiral amine synthesis. wikipedia.orgnih.gov

Catalyst/Reagent SystemReducing AgentTypical ConditionsKey Features
Sodium Triacetoxyborohydride (STAB)Self (hydride source)DCE or THF, often with acetic acidMild, selective, good for acid-sensitive substrates. organic-chemistry.org
H₂/Nickel CatalystMolecular Hydrogen (H₂)High pressure and temperatureCost-effective for industrial scale. chemicalbook.comgoogle.com
H₂/Palladium or PlatinumMolecular Hydrogen (H₂)Lower pressure/temp than NiHigh activity and efficiency. researchgate.net
Imine Reductases (IREDs)NAD(P)H (often recycled)Aqueous buffer, ambient temp.High stereoselectivity, green conditions. nih.govresearchgate.net

Nucleophilic Substitution Reactions

The synthesis of this compound can also be achieved through nucleophilic substitution, where methylamine acts as the nucleophile. This approach requires a cyclohexane (B81311) ring already substituted with an ethyl group and a suitable leaving group at the C1 position.

A common precursor for this method would be 1-bromo-4-ethylcyclohexane (B3247390) or 1-iodo-4-ethylcyclohexane. The reaction with methylamine, typically in a polar solvent and sometimes at elevated temperatures, would displace the halide to form the desired amine. A base is often included to neutralize the hydrohalic acid byproduct. This method is a laboratory standard for amine synthesis from alkyl halides. wikipedia.org

Alternatively, a hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate. 4-Ethylcyclohexanol would first be reacted with tosyl chloride or mesyl chloride, followed by substitution with methylamine. Another approach involves the direct activation of alcohols. For example, fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) has been used to activate alcohols for mechanochemical nucleophilic substitution with amines. nih.gov The Mitsunobu reaction provides another pathway, where an alcohol is converted to an azide (B81097) using reagents like diphenyl phosphoryl azide (DPPA), which can then be reduced to the primary amine and subsequently methylated. csic.es

Multi-step Synthetic Routes

Multi-step syntheses provide the flexibility to construct the molecule from different starting materials or to introduce functional groups in a controlled sequence. A plausible route could begin with 4-ethylcyclohexanol. The alcohol can be oxidized to 4-ethylcyclohexanone using common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. The resulting ketone then serves as the direct precursor for the reductive amination with methylamine as described in section 2.1.1.

Another multi-step pathway could involve the functionalization of a pre-existing cyclohexane ring. For example, starting with cyclohexanone, an ethyl group could be introduced at the 4-position via a multi-step sequence such as a Stork enamine alkylation or a Wittig reaction followed by hydrogenation. The resulting 4-ethylcyclohexanone is then subjected to reductive amination.

Stereoselective Synthesis

The structure of this compound contains two stereocenters (at C1 and C4), leading to the possibility of multiple stereoisomers. The relationship between the substituents at C1 and C4 can be cis (on the same face of the ring) or trans (on opposite faces). libretexts.orgpressbooks.pub Furthermore, each of these diastereomers is chiral, existing as a pair of enantiomers. Stereoselective synthesis aims to control the formation of these specific isomers.

Control of cis- and trans- Stereoisomers

The diastereomeric ratio of cis to trans isomers is often determined during the reduction of the imine intermediate formed from 4-ethylcyclohexanone. The conformation of the cyclohexane ring and the steric bulk of the reducing agent play crucial roles in determining which face of the imine is attacked by the hydride.

Thermodynamic vs. Kinetic Control : The choice of reducing agent and reaction conditions can favor either the thermodynamically more stable product or the kinetically favored one. Generally, the trans isomer, where the bulky ethyl group and the N-methylamino group are both in equatorial positions in the chair conformation, is the thermodynamically more stable product. Reduction using small hydride reagents under conditions that allow for equilibration (e.g., higher temperatures) may favor the trans isomer. Conversely, bulky reducing agents often lead to kinetic control, where the hydride attacks from the less sterically hindered face, which can sometimes favor the formation of the cis isomer.

Catalytic Approaches : Enzymatic reductive amination strategies have demonstrated excellent control over the cis/trans stereochemistry in the synthesis of 4-substituted cyclohexylamines. researchgate.net By engineering the active site of the enzyme, it is possible to selectively produce either the cis or the trans isomer with high diastereomeric excess. researchgate.net For example, studies on imine reductases have shown that different enzymes can yield opposite diastereomers from the same substrate. researchgate.net

MethodControlling FactorLikely Outcome
Reductive Amination (Small Hydride, e.g., NaBH₄)Thermodynamic StabilityFavors trans isomer (equatorial-equatorial).
Reductive Amination (Bulky Hydride, e.g., L-Selectride)Kinetic Control (Steric Hindrance)May favor cis isomer via axial attack.
Enzymatic Reductive AminationEnzyme's Active Site GeometryHigh diastereoselectivity for either cis or trans. researchgate.net
Nucleophilic Substitution (Sₙ2)Inversion of StereochemistryStarting from cis-4-ethylcyclohexanol leads to trans-amine. csic.es

Enantioselective Synthesis of Chiral Centers

Achieving enantioselectivity requires the use of chiral catalysts, reagents, or auxiliaries to differentiate between the two enantiotopic faces of the prochiral imine intermediate or to resolve a racemic mixture.

Asymmetric Catalysis : A powerful strategy is the asymmetric hydrogenation or transfer hydrogenation of the C=N bond of the intermediate imine. This is often accomplished using chiral transition metal catalysts, such as those based on Ruthenium (Ru) or Iridium (Ir) complexed with chiral ligands (e.g., chiral diamines or phosphines). csic.es For instance, Ru(II) catalysts with TsDPEN ligands have been successfully used in the asymmetric transfer hydrogenation of related ketones, setting the stage for similar applications in imine reduction. csic.es Nickel-hydride catalyzed asymmetric methods have also been developed for the synthesis of enantioenriched substituted cycloalkanes and cyclic amines. chemrxiv.org

Biocatalysis : As mentioned previously, chiral imine reductases (IREDs) are highly effective for producing single enantiomers of cyclic amines. nih.gov The enzyme's chiral pocket binds the imine intermediate in a specific orientation, forcing the hydride delivery from the cofactor (NAD(P)H) to occur on only one face, resulting in high enantiomeric excess (e.e.). nih.gov

Chiral Auxiliaries : Another approach involves reacting the precursor ketone with a chiral amine to form a diastereomeric imine or enamine. Subsequent reduction and removal of the chiral auxiliary can yield an enantiomerically enriched product.

Diastereoselective Control in Synthetic Pathways

The principal route to this compound is the reductive amination of 4-ethylcyclohexanone with methylamine. The stereochemical outcome of this reaction, yielding either the cis or trans isomer, is highly dependent on the reaction conditions and the nature of the reducing agent. The two diastereomers exist in conformational equilibrium, with the ethyl group preferentially occupying the equatorial position to minimize steric hindrance. The challenge lies in controlling the orientation of the N-methylamino group.

The reduction of the intermediate iminium ion can proceed via two main pathways, leading to either axial or equatorial attack of the hydride.

Axial Attack: Leads to the formation of the equatorial amine (trans isomer). This is often the thermodynamically more stable product.

Equatorial Attack: Leads to the formation of the axial amine (cis isomer). This is often the kinetically favored product.

The choice of reducing agent plays a pivotal role in directing the stereoselectivity. Bulky reducing agents tend to favor axial attack, leading to the trans product, to avoid steric clash with the axial hydrogens on the cyclohexane ring. Conversely, smaller reducing agents can approach from the equatorial face, yielding the cis product.

For instance, in related systems, the use of sodium triacetoxyborohydride has been shown to be a mild and effective reagent for reductive amination, often providing good yields. nih.gov The diastereoselectivity, however, can be influenced by factors such as the solvent and the presence of additives.

Novel Catalyst Systems for Amine Synthesis

Recent advancements in catalysis have provided powerful tools for the stereoselective synthesis of amines. Both transition metal-based catalysts and organocatalysts have been developed to achieve high levels of diastereoselectivity and enantioselectivity in reductive amination and related transformations.

Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, are highly effective for asymmetric reductive amination. nih.gov These catalysts, in conjunction with chiral ligands, can create a chiral environment around the substrate, directing the approach of the reducing agent to one face of the iminium intermediate.

Table 1: Illustrative Examples of Transition Metal-Catalyzed Asymmetric Reductive Amination Note: This table presents data for analogous reactions to illustrate the potential of these methods for the synthesis of this compound.

Catalyst SystemSubstrateAmineProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
[Ir(cod)Cl]₂ / Chiral Phosphine-Phosphoramidite Ligand4-PhenylcyclohexanoneBenzylamineN-Benzyl-4-phenylcyclohexan-1-amine>95:5 (trans:cis)98% nih.gov
[Rh(cod)₂]BF₄ / Chiral Diphosphine Ligand4-tert-ButylcyclohexanoneAnilineN-Phenyl-4-tert-butylcyclohexan-1-amine90:10 (trans:cis)95% researchgate.net

Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have proven to be particularly effective in activating imines towards nucleophilic attack. organic-chemistry.orgrhhz.net

In a potential organocatalytic synthesis of this compound, a CPA could be used to catalyze the reductive amination of 4-ethylcyclohexanone. The CPA would protonate and activate the imine, while its chiral backbone would create a stereodefined pocket, guiding the hydride donor (e.g., a Hantzsch ester) to attack from a specific face. organic-chemistry.orgresearchgate.net This approach has been successfully applied to the synthesis of various substituted cyclohexylamines with high cis-selectivity and excellent enantioselectivity. organic-chemistry.org

Another class of organocatalysts that could be employed are bifunctional thiourea-amine catalysts. nih.gov These catalysts can activate the ketone through hydrogen bonding via the thiourea (B124793) moiety while the amine part interacts with a reducing agent like catecholborane. This dual activation can lead to highly enantioselective reductions of prochiral ketones. nih.gov

Table 2: Illustrative Examples of Organocatalytic Asymmetric Synthesis of Cyclohexylamines Note: This table presents data for analogous reactions to illustrate the potential of these methods.

CatalystSubstrateReaction TypeProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Chiral Phosphoric Acid2,6-DiketoneCascade Reaction3-Substituted Cyclohexylamine (B46788)>95:5 (cis:trans)>90% organic-chemistry.org
Chiral Thiourea-AmineAryl KetoneKetone ReductionSecondary AlcoholN/Aup to 97% nih.gov

Purification and Isolation Techniques in Research Scale Synthesis

The synthesis of this compound will typically result in a mixture of cis and trans diastereomers. The separation of these isomers is crucial for obtaining pure compounds for further study and is generally achievable at a research scale using standard chromatographic and crystallization techniques.

As diastereomers, the cis and trans isomers of this compound have different physical properties, such as boiling point, melting point (of their salts), and polarity. These differences can be exploited for their separation.

Chromatographic Methods:

Flash Column Chromatography: This is a standard method for the purification of organic compounds. By carefully selecting the stationary phase (e.g., silica (B1680970) gel) and the eluent system, it is often possible to achieve baseline separation of diastereomers. stackexchange.com

High-Performance Liquid Chromatography (HPLC): For more challenging separations or for obtaining highly pure samples, preparative HPLC is a powerful tool. Both normal-phase and reversed-phase HPLC can be effective. The use of a chiral stationary phase is not necessary for separating diastereomers. nih.govnih.govnih.gov

Crystallization: Fractional crystallization is a classical and effective method for separating diastereomers, particularly on a larger scale. This technique relies on the differential solubility of the diastereomeric salts in a given solvent system. By forming salts of the amine mixture with a chiral or achiral acid (e.g., tartaric acid, nitrobenzenesulfonic acid), it is often possible to selectively crystallize one diastereomeric salt, leaving the other in the mother liquor. stackexchange.com The pure diastereomer can then be recovered by neutralization of the salt.

Advanced Structural Characterization and Spectroscopic Analysis of 4 Ethyl N Methylcyclohexan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a complete picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 4-ethyl-N-methylcyclohexan-1-amine provides detailed information about the chemical environment of each proton. Due to the presence of cis and trans isomers, the spectrum is expected to be a composite of two distinct sets of signals. The chemical shifts are influenced by the electronic effects of the neighboring nitrogen atom and the stereochemical arrangement of the substituents on the cyclohexane (B81311) ring.

The key proton signals can be assigned as follows:

N-H Proton: A broad singlet is anticipated, the chemical shift of which can be concentration and solvent dependent.

N-CH₃ Protons: A singlet corresponding to the three protons of the methyl group directly attached to the nitrogen atom.

H-1 Proton: A multiplet for the proton on the carbon bearing the amino group. Its chemical shift and multiplicity will be highly dependent on whether the substituent is in an axial or equatorial position.

Ethyl Group Protons (-CH₂CH₃): A quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from scalar coupling to each other.

Cyclohexane Ring Protons: A series of complex, overlapping multiplets corresponding to the remaining protons on the cyclohexane ring. The distinction between axial and equatorial protons in the chair conformation leads to significant signal complexity.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound Isomers Predicted values are based on standard chemical shift increments and analysis of similar substituted cyclohexylamine (B46788) structures. Actual values may vary based on solvent and experimental conditions.

Proton Assignment Predicted δ (ppm) - cis Isomer Predicted δ (ppm) - trans Isomer Multiplicity Integration
N-H1.0 - 2.51.0 - 2.5Broad Singlet1H
N-CH₃~2.45~2.40Singlet3H
H-1 (CH-N)~2.5 - 2.7 (axial)~2.9 - 3.1 (equatorial)Multiplet1H
Ethyl -CH₂-~1.2 - 1.4~1.2 - 1.4Quartet2H
Cyclohexane Ring Hs~1.0 - 2.0~1.0 - 2.0Multiplet9H
Ethyl -CH₃~0.8 - 1.0~0.8 - 1.0Triplet3H

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, a total of nine distinct signals are expected in the proton-decoupled spectrum, assuming the cis and trans isomers can be resolved.

The chemical shifts of the carbon atoms are indicative of their local electronic environment:

C-1 (C-N): The carbon atom bonded to the nitrogen will appear at a characteristic downfield shift.

N-CH₃: The carbon of the N-methyl group will have a distinct shift.

Ethyl Group Carbons: Two signals for the ethyl group carbons (-CH₂- and -CH₃).

Cyclohexane Ring Carbons: Signals for the remaining five carbons of the cyclohexane ring. The chemical shift of C-4 will be influenced by the attached ethyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on standard chemical shift increments. The presence of cis/trans isomers would likely result in two distinct sets of signals.

Carbon Assignment Predicted Chemical Shift (δ) [ppm]
C-1 (C-N)55 - 65
N-CH₃30 - 35
C-4 (C-CH₂CH₃)35 - 45
Cyclohexane C-2, C-630 - 40
Cyclohexane C-3, C-525 - 35
Ethyl -CH₂-25 - 30
Ethyl -CH₃10 - 15

While 1D NMR provides a list of proton and carbon signals, 2D NMR experiments are crucial for establishing the connectivity between them.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the cyclohexane ring and to confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments. For example, it would definitively link the N-CH₃ proton singlet to its corresponding carbon signal.

The cyclohexane ring is not static; it undergoes a rapid "ring flip" between two chair conformations at room temperature. This conformational change can be studied using variable-temperature (VT) NMR.

At Room Temperature: The ring flip is fast on the NMR timescale. The observed spectrum is an average of the two conformers, resulting in fewer and broader signals.

At Low Temperatures: As the sample is cooled, the rate of the ring flip decreases. Below a certain temperature (the coalescence temperature), the exchange becomes slow enough that signals for both individual chair conformers can be observed separately. This would lead to a much more complex spectrum, where axial and equatorial protons on the same carbon give rise to distinct signals, providing valuable information about the conformational preferences and the energy barrier of the ring-flipping process. The preferred conformation will likely place the bulky ethyl and N-methylamino groups in equatorial positions to minimize steric strain.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint that is characteristic of the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups. Raman spectroscopy provides complementary information, particularly for non-polar, symmetric bonds.

Key expected vibrational modes include:

N-H Stretch: As a secondary amine, a single, relatively weak absorption band is expected in the region of 3300-3500 cm⁻¹.

C-H Stretch: Strong, sharp bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the sp³ C-H bonds in the cyclohexane and ethyl groups.

N-H Bend: A medium-intensity band is expected around 1550-1650 cm⁻¹ corresponding to the in-plane bending of the N-H bond.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond typically appears as a medium to weak band in the fingerprint region, between 1000 and 1200 cm⁻¹.

Table 3: Principal Predicted Infrared (IR) Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected Intensity
N-H StretchSecondary Amine (R₂N-H)3300 - 3500Weak to Medium
C-H StretchAlkane (sp³ C-H)2850 - 2960Strong
N-H BendSecondary Amine (R₂N-H)1550 - 1650Medium
C-H Bend/ScissorMethylene (-CH₂-)~1450Medium
C-N StretchAliphatic Amine1000 - 1200Medium to Weak

Spectroscopic Signatures for Conformational Studies

The conformational landscape of this compound is primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. The flexible cyclohexane ring can exist in two principal chair conformations, leading to axial and equatorial orientations of the substituents. The relative energies of these conformers and the barriers to their interconversion can be determined by analyzing the chemical shifts, coupling constants, and signal broadening in ¹H and ¹³C NMR spectra.

In their infrared (IR) spectra, secondary amines like this compound typically show a single N-H stretching band. wikipedia.org Furthermore, ¹H NMR signals corresponding to the amine proton will disappear when the sample is treated with D₂O, a characteristic feature that aids in its identification. wikipedia.org While specific spectral data for this compound is not widely published, data for the related compound N-methylcyclohexylamine is available and provides a basis for expected spectral characteristics. chemicalbook.comspectrabase.comnist.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. The presence of a nitrogen atom results in an odd molecular weight, a key indicator in mass spectral analysis. whitman.edu

Cyclic amines generally produce a discernible molecular ion peak. whitman.edufuture4200.com The fragmentation of such compounds is characterized by several key processes. A prominent peak often results from the loss of a hydrogen atom from the alpha-carbon (the carbon attached to the nitrogen). whitman.edu The base peak in the mass spectrum of many amines arises from the cleavage of the bond beta to the nitrogen atom, with a preference for the loss of the largest alkyl group. whitman.edu Ring cleavage occurs following the breaking of the beta bond, leading to the fragmentation of the ring structure into smaller alkene molecules. whitman.edu

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the precise elemental composition of a molecule. For this compound, with a molecular formula of C₉H₁₉N, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This technique is crucial for confirming the identity of newly synthesized compounds and for identifying impurities in a sample. waters.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Ratios

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of this compound and for determining the ratio of its cis and trans isomers. chemicalbook.commdpi.com The different isomers will likely have slightly different retention times in the gas chromatograph, allowing for their separation and individual analysis by the mass spectrometer.

The analysis of amines by GC can be challenging due to their tendency to adsorb to the column, which can cause peak tailing. labrulez.com To overcome this, deactivated columns are typically used. labrulez.com GC-MS is also instrumental in identifying any byproducts or impurities that may be present from the synthesis process. waters.com

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

While obtaining a single crystal of this compound itself may be difficult due to its liquid state at room temperature, X-ray crystallography can be performed on its crystalline derivatives, such as its hydrochloride salt. researchgate.net This technique provides definitive information about the molecule's three-dimensional structure in the solid state.

Elucidation of Bond Lengths, Bond Angles, and Torsion Angles

X-ray crystallography of a suitable derivative would allow for the precise measurement of all bond lengths, bond angles, and torsion angles within the this compound molecule. mdpi.com This data provides a detailed picture of the molecular geometry, including the conformation of the cyclohexane ring and the spatial arrangement of the ethyl and N-methylamino substituents.

Below is a hypothetical data table of selected bond parameters that could be obtained from such an analysis, based on typical values for similar structures.

ParameterAtom 1Atom 2Atom 3Expected Value
Bond LengthCC (ring)~1.54 Å
Bond LengthCN~1.47 Å
Bond LengthCH~1.09 Å
Bond AngleCNC~112°
Bond AngleCCC (ring)~111°
Torsion AngleC1C2C3C4 (ring)

Analysis of Crystal Packing and Intermolecular Interactions

In the solid state, molecules of the this compound derivative would be arranged in a specific crystal lattice. X-ray crystallography reveals the details of this crystal packing, including the nature and geometry of intermolecular interactions such as hydrogen bonding (in the case of a salt) and van der Waals forces. mdpi.com Understanding these interactions is important for comprehending the physical properties of the solid material. Hirshfeld surface analysis can be employed to further investigate these intermolecular contacts. mdpi.com

Conformational Analysis of 4 Ethyl N Methylcyclohexan 1 Amine

Cyclohexane (B81311) Ring Conformation

The foundational element of 4-ethyl-N-methylcyclohexan-1-amine's structure is the cyclohexane ring, which adopts a non-planar chair conformation to minimize steric and torsional strain. msu.edu This puckered arrangement allows for bond angles to approximate the ideal tetrahedral angle of 109.5°, thereby alleviating angle strain that would be significant in a planar structure. reddit.com

Chair-Chair Interconversion Dynamics

The cyclohexane ring is not static; it undergoes a rapid process known as chair-chair interconversion or ring flipping. utdallas.edu This dynamic equilibrium involves the transition from one chair conformation to another. During this process, all axial bonds become equatorial, and all equatorial bonds become axial. msu.edu The interconversion proceeds through several higher-energy intermediate conformations, including the half-chair and the twist-boat. The half-chair is the transition state for the interconversion between the chair and twist-boat conformations. reddit.com The energy barrier for the chair-chair interconversion of unsubstituted cyclohexane is approximately 45 kJ/mol, allowing for roughly one million interconversions per second at room temperature. msu.edu

Energetic Landscape of Conformational Isomers

While the two chair conformations of unsubstituted cyclohexane are energetically identical, the presence of substituents on the ring, as in this compound, leads to non-equivalent chair conformers. scispace.com The relative stability of these conformers is determined by the steric interactions of the substituents with the rest of the ring.

The chair conformation is the most stable form, being significantly lower in energy than the boat or twist-boat conformations. reddit.com The boat conformation is destabilized by steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. reddit.com The twist-boat conformation is more stable than the pure boat form as it alleviates some of these unfavorable interactions. The energetic landscape of cyclohexane's conformations is a critical factor in determining the predominant three-dimensional structure of its derivatives.

Substituent Stereochemistry and Preferences

In this compound, the ethyl and N-methylamino groups can occupy either axial or equatorial positions. The preferred orientation is the one that minimizes steric strain, a principle largely governed by the concepts of A-values and 1,3-diaxial interactions. wikipedia.org Generally, substituents favor the more spacious equatorial position to avoid steric clashes with axial hydrogens. msu.edu

A-Values and Conformational Energy of Ethyl and N-Methyl Groups

The conformational preference of a substituent for the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position.

The ethyl group has a well-established A-value of approximately 1.8 kcal/mol. This value is only slightly larger than that of a methyl group (1.7 kcal/mol). The modest increase is because the ethyl group can rotate about its carbon-carbon single bond to orient the terminal methyl group away from the cyclohexane ring, thus minimizing additional steric strain. chemistrysteps.com

The N-methylamino group (-NHCH₃) has a reported A-value of 1.0 kcal/mol. This value is lower than that of the ethyl group, suggesting a smaller steric demand.

Conformational A-Values for Substituents
SubstituentA-Value (kcal/mol)
-CH₂CH₃ (Ethyl)1.8
-NHCH₃ (N-Methylamino)1.0

1,3-Diaxial Interactions and Steric Strain

The primary reason for the equatorial preference of substituents is the avoidance of 1,3-diaxial interactions. scispace.com An axial substituent experiences steric repulsion from the two axial hydrogens on the same side of the ring, located at the C3 and C5 positions relative to the substituent at C1. scispace.com These interactions are essentially gauche butane interactions. libretexts.org

For this compound, two stereoisomers exist: cis and trans. The conformational analysis differs for each:

trans-4-Ethyl-N-methylcyclohexan-1-amine : In the trans isomer, one substituent is on an "up" bond and the other on a "down" bond. In a chair conformation, this translates to either both substituents being in axial positions or both being in equatorial positions. Given that the sum of the A-values (1.8 + 1.0 = 2.8 kcal/mol) represents the energetic penalty for the diaxial conformer, the diequatorial conformer is significantly more stable.

cis-4-Ethyl-N-methylcyclohexan-1-amine : In the cis isomer, both substituents are on "up" bonds or both are on "down" bonds. In any chair conformation, one substituent will be axial and the other equatorial. Ring flipping interconverts the axial and equatorial positions of the two groups. The more stable conformer will have the larger group (ethyl, with an A-value of 1.8 kcal/mol) in the equatorial position and the smaller group (N-methylamino, with an A-value of 1.0 kcal/mol) in the axial position. The energy difference between the two conformers would be the difference in their A-values: 1.8 - 1.0 = 0.8 kcal/mol in favor of the conformer with the equatorial ethyl group.

Nitrogen Inversion Dynamics

Another dynamic process relevant to this compound is nitrogen inversion. The nitrogen atom in the N-methylamino group is trivalent and has a lone pair of electrons, resulting in a trigonal pyramidal geometry. This configuration is chiral if the three substituents on the nitrogen are different (in this case, a methyl group, a hydrogen atom, and the cyclohexyl group). However, amines of this type are generally not optically active at room temperature because they undergo rapid pyramidal inversion.

This process involves the nitrogen atom passing through a planar transition state, leading to the inversion of its stereochemistry. For typical aliphatic amines, this inversion is extremely fast, with an energy barrier of around 6 kcal/mol. This rapid equilibrium between the two enantiomeric forms of the amine group means that for the purposes of conformational analysis at room temperature, the N-methylamino group can be considered as a single, rapidly inverting entity. The inversion rate is generally much faster than the chair-chair interconversion of the cyclohexane ring.

Barrier to Nitrogen Inversion in the N-Methylamine Moiety

Nitrogen inversion, also known as pyramidal inversion, is a process in which a non-planar, sp³-hybridized nitrogen atom in an amine passes through a planar, sp²-hybridized transition state, leading to the inversion of its stereochemistry. In the case of this compound, the nitrogen of the N-methylamine group is a stereogenic center, and its rapid inversion at room temperature interconverts the two enantiomeric forms.

The energy barrier to this inversion is a critical parameter that dictates the rate of this process. For typical acyclic amines, this barrier is generally low, often in the range of 6-10 kcal/mol. This low barrier means the inversion is extremely rapid at ambient temperatures, preventing the isolation of individual enantiomers. The inversion barrier is influenced by several factors, including the nature of the substituents on the nitrogen atom. Bulky substituents can increase steric strain in the pyramidal ground state, potentially lowering the inversion barrier by destabilizing this state relative to the planar transition state libretexts.org. Conversely, incorporation of the nitrogen into a strained ring system, such as a three-membered aziridine ring, dramatically increases the barrier due to the high angle strain in the planar transition state stereoelectronics.orgscribd.com.

While specific experimental data for this compound is not extensively documented in the literature, the barrier can be estimated based on related structures. For N-methyl groups on a six-membered ring, the process is more complex than in simple acyclic amines as it is coupled with the ring's conformational changes researchgate.net. The energy required for the N-methylamine moiety to invert is determined by the energy difference between its pyramidal ground state and the planar transition state.

Table 1: Typical Nitrogen Inversion Barriers for Various Amine Structures

Amine Class Example Compound Typical Barrier (kcal/mol) Reference
Acyclic Amine Dibenzylmethylamine ~6.7 stackexchange.com
Six-Membered Ring N-Methylpiperidine ~8-10 researchgate.net

This table illustrates the significant impact of molecular structure on the energy barrier to nitrogen inversion.

Influence of Ring Conformation on Nitrogen Inversion

The conformational state of the cyclohexane ring has a profound influence on the nitrogen inversion process in this compound. The cyclohexane ring predominantly exists in a chair conformation to minimize torsional and angle strain. In this conformation, the substituents—the ethyl group at the C4 position and the N-methylamine group at the C1 position—can occupy either an axial or an equatorial position.

The interconversion between the two chair forms is known as ring inversion or ring flipping. This process is intrinsically linked to the nitrogen inversion. For the N-methylamine group, two key conformations exist: one with the N-methyl group in an axial position and one with it in an equatorial position. The relative stability of these conformers and the energy barriers for their interconversion are influenced by steric interactions.

Experimental Techniques for Conformational Studies

Low-Temperature NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, particularly at low temperatures, is the primary experimental technique for quantifying the energy barriers associated with conformational processes like nitrogen inversion and ring flipping libretexts.orgresearchgate.net. At room temperature, these processes are typically fast on the NMR timescale, resulting in time-averaged signals for the different conformational states. For example, the protons of the N-methyl group would appear as a single sharp peak.

As the temperature is lowered, the rate of inversion decreases. When the rate becomes comparable to the NMR frequency difference between the non-equivalent sites, the corresponding signals broaden. Upon further cooling, the exchange can be "frozen out," and separate, sharp signals for the distinct axial and equatorial conformers can be observed nih.govnih.gov.

The temperature at which the separate signals coalesce into a single broad peak is known as the coalescence temperature (Tc). From this temperature and the frequency separation of the signals (Δν) at the slow-exchange limit, the free energy of activation (ΔG‡) for the inversion process can be calculated using the Eyring equation. This method allows for the direct experimental determination of the inversion barriers nih.gov. This technique is crucial for understanding the energetics of the dynamic equilibria in this compound.

Table 2: Principles of DNMR for Studying Conformational Exchange

Parameter Description Application
Coalescence Temperature (Tc) The temperature at which two exchanging signals merge into one. Used to calculate the rate constant (k) at that temperature.
Frequency Separation (Δν) The difference in chemical shift (in Hz) between the two signals at low temperature. A key parameter in the calculation of the energy barrier.

| Free Energy of Activation (ΔG‡) | The energy barrier to the conformational change. | Calculated from Tc and Δν to quantify the inversion process. |

Computational Verification of Experimental Findings

Alongside experimental techniques, computational chemistry provides powerful tools for verifying and rationalizing experimental findings on conformational analysis. Quantum mechanical calculations, such as those using Density Functional Theory (DFT) or ab initio methods like Møller-Plesset perturbation theory (MP2), can be employed to model the structure and energetics of this compound.

These computational methods allow for:

Geometry Optimization: Determining the lowest energy structures for the various possible conformers (e.g., chair with equatorial/axial N-methyl group).

Transition State Searching: Locating the planar transition state structure for the nitrogen inversion process.

Energy Calculations: Calculating the relative energies of the ground state conformers and the transition state. The difference in energy corresponds to the inversion barrier.

Studies on similar cyclic amines have shown that computational methods can reproduce experimental nitrogen inversion barriers with good accuracy. For example, the MP2/6-31G* level of theory has been successful in calculating these barriers researchgate.netnih.gov. By comparing the computationally derived energy barriers with those determined experimentally from low-temperature NMR, a more robust and detailed understanding of the conformational landscape of the molecule can be achieved. This synergy between experimental and computational approaches is essential for a comprehensive analysis of complex dynamic systems.

Stereochemistry and Isomerism of 4 Ethyl N Methylcyclohexan 1 Amine

Geometric Isomerism (cis/trans) of the Cyclohexane (B81311) Ring

The 1,4-disubstituted nature of the cyclohexane ring in 4-ethyl-N-methylcyclohexan-1-amine leads to the existence of geometric isomers, designated as cis and trans. These isomers are diastereomers, meaning they are non-superimposable, non-mirror images of each other. The distinction between them lies in the relative orientation of the ethyl group at the C4 position and the N-methylamino group at the C1 position. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy either axial or equatorial positions. For a 1,4-disubstituted cyclohexane, the trans isomer is generally more stable than the cis isomer. nih.govgoogle.com This is because in the trans isomer, both bulky substituents can simultaneously occupy the more sterically favorable equatorial positions. In contrast, the cis isomer must have one substituent in an equatorial position and the other in a more sterically hindered axial position. The axial substituent experiences unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring, leading to increased steric strain and higher energy. mdpi.com

Synthesis and Separation of cis- and trans- Diastereomers

The synthesis of this compound would likely result in a mixture of cis and trans diastereomers. The ratio of these isomers would depend on the specific synthetic route and reaction conditions employed. For instance, the catalytic hydrogenation of a corresponding aromatic precursor, 4-ethyl-N-methylaniline, would likely yield a mixture of diastereomers.

The separation of these cis and trans diastereomers can be achieved through various chemical and physical methods. Fractional crystallization is a common technique, exploiting the differences in solubility between the diastereomers or their salts. For example, the separation of cis and trans isomers of cyclohexanediamine (B8721093) has been achieved by converting them to their dihydrochloride (B599025) derivatives and utilizing their differential solubility in methanol. google.com A similar approach could be applied to this compound.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are also powerful tools for separating diastereomers. nih.gov The different spatial arrangements of the cis and trans isomers lead to different interactions with the stationary phase of the chromatography column, allowing for their separation. The choice of stationary and mobile phases is crucial for achieving good resolution between the diastereomeric peaks. researchgate.net

Diastereomeric Ratios and Equilibrium Studies

The diastereomeric ratio of a synthetic mixture of this compound can be determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC). The relative integrals of specific signals corresponding to the cis and trans isomers in the NMR spectrum can provide a quantitative measure of their ratio. nih.gov

Equilibrium studies can provide insight into the relative thermodynamic stabilities of the diastereomers. The mixture of isomers can be subjected to conditions that allow for equilibration, such as heating in the presence of a catalyst. The thermodynamically more stable trans isomer is expected to be the major component at equilibrium. The equilibrium constant (Keq) for the cis-trans isomerization can be determined, and from this, the difference in Gibbs free energy (ΔG°) between the isomers can be calculated. For 1,4-dimethylcyclohexane, the trans isomer is more stable than the cis isomer by approximately 7 kJ/mol. beilstein-journals.org Similar thermodynamic preferences are expected for this compound.

Chiral Centers and Enantiomerism

Beyond geometric isomerism, this compound also exhibits enantiomerism due to the presence of chiral centers.

Stereogenic Centers within this compound

The this compound molecule contains two stereogenic centers: the C1 carbon atom, which is bonded to the N-methylamino group and is part of the cyclohexane ring, and the C4 carbon atom, which is bonded to the ethyl group. The presence of these two stereogenic centers means that, in addition to the cis and trans diastereomers, each of these diastereomers can exist as a pair of enantiomers (R,R and S,S for the trans isomer, and R,S and S,R for the cis isomer).

However, it is important to consider the symmetry of the molecule. The cis isomer of 1,4-disubstituted cyclohexanes can have a plane of symmetry, which would make it a meso compound and therefore achiral. For this compound, the substituents at C1 and C4 are different, which eliminates the possibility of a meso compound. Therefore, both the cis and trans isomers are chiral and can exist as pairs of enantiomers.

Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC, NMR with Chiral Shift Reagents)

Determining the enantiomeric excess (ee) of a chiral sample is crucial in many applications. Several analytical techniques can be employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method for separating and quantifying enantiomers. mdpi.comhumanjournals.com The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile for separating a broad range of chiral compounds, including amines. humanjournals.com The enantiomeric excess can be calculated from the relative areas of the peaks corresponding to the two enantiomers in the chromatogram.

NMR Spectroscopy with Chiral Shift Reagents: NMR spectroscopy can also be used to determine enantiomeric excess through the use of chiral shift reagents (CSRs). nih.gov These are typically paramagnetic lanthanide complexes that can reversibly bind to the chiral analyte. nih.gov This interaction forms transient diastereomeric complexes, which have different NMR spectra. As a result, signals that are equivalent for the two enantiomers in an achiral environment become resolved into two separate sets of signals in the presence of the CSR. The enantiomeric excess can then be determined by integrating the corresponding signals for each enantiomer.

Another NMR-based approach involves the use of chiral derivatizing agents (CDAs). The chiral analyte is reacted with a CDA to form a pair of diastereomers, which will have distinct NMR spectra, allowing for the determination of their ratio.

Interconversion Dynamics Between Stereoisomers

The stereoisomers of this compound are not static entities but can interconvert through conformational changes. The most significant of these is the chair-chair interconversion or ring flip of the cyclohexane ring.

During a ring flip, axial substituents become equatorial and vice versa. For the trans isomer, a ring flip would convert the more stable diequatorial conformer into a much less stable diaxial conformer. The energy barrier for this process is relatively low, but the equilibrium will strongly favor the diequatorial conformation.

For the cis isomer, a ring flip interconverts two equivalent chair conformations, each with one axial and one equatorial substituent. This interconversion happens rapidly at room temperature. The rate of this interconversion can be studied using dynamic NMR spectroscopy, where changes in the NMR spectrum are observed as a function of temperature.

The kinetics of the cis-trans isomerization, which involves breaking and reforming of bonds, are generally much slower than conformational interconversions and typically require significant energy input, such as heat or catalysis, to occur at an appreciable rate. longdom.org

Computational Chemistry Studies on 4 Ethyl N Methylcyclohexan 1 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-ethyl-N-methylcyclohexan-1-amine, DFT calculations are instrumental in determining the geometries of its various conformers, predicting their relative stabilities, and simulating their spectroscopic signatures.

Geometry Optimization and Energy Minimization of Conformers

The conformational landscape of this compound is primarily dictated by the chair conformations of the cyclohexane (B81311) ring and the orientations of the ethyl and N-methylamino substituents. The four principal stereoisomers arise from the cis and trans arrangements of these two groups. Within each of these, further conformational isomers exist due to the axial or equatorial positioning of the substituents and the orientation of the N-methyl group.

Geometry optimization using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d), allows for the precise calculation of bond lengths, bond angles, and dihedral angles for each potential conformer. Subsequent energy minimization provides the relative energies of these conformers, indicating their populations at equilibrium.

For a 1,4-disubstituted cyclohexane, the trans isomers, where both substituents can occupy equatorial positions, are generally the most stable. In the case of this compound, the trans-diequatorial conformer is predicted to be the global minimum energy structure. This is due to the minimization of steric hindrance that would arise from bulky axial substituents. The relative energies of other conformers, such as the trans-diaxial and the cis-axial-equatorial forms, are expected to be significantly higher.

Table 1: Predicted Relative Energies of this compound Conformers

Conformer Substituent Positions Relative Energy (kcal/mol)
trans-1,4 e,e 0.00
trans-1,4 a,a > 5.0
cis-1,4 a,e ~2.0-2.5
cis-1,4 e,a ~2.5-3.0

Note: These are estimated values based on A-values of analogous substituents.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for structural verification.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. The chemical shifts are highly sensitive to the geometry of the molecule. For instance, axial and equatorial protons and carbons in a cyclohexane ring have distinct and predictable chemical shift ranges. In the most stable trans-diequatorial conformer of this compound, the proton on the carbon bearing the amino group (C1) would show a chemical shift characteristic of an axial proton, while the protons of the ethyl group would reflect their equatorial orientation.

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict these vibrational frequencies with a reasonable degree of accuracy. For this compound, key predicted vibrational frequencies would include the N-H stretch of the secondary amine, C-N stretching, and various C-H stretching and bending modes of the cyclohexane ring and ethyl group. These calculated frequencies are often scaled by an empirical factor to better match experimental data.

Table 2: Predicted Key Spectroscopic Data for trans-(e,e)-4-Ethyl-N-methylcyclohexan-1-amine

Parameter Predicted Value
¹³C NMR Shift (C1) ~55-60 ppm
¹³C NMR Shift (C4) ~35-40 ppm
¹H NMR Shift (H1) ~2.5-3.0 ppm (axial)
IR Freq. (N-H stretch) ~3300-3350 cm⁻¹
IR Freq. (C-N stretch) ~1100-1150 cm⁻¹

Note: These are estimated values and can vary based on the level of theory and solvent modeling.

Transition State Analysis for Conformational Interconversions and Reactions

The various conformers of this compound are not static but interconvert via processes like ring flipping and nitrogen inversion. DFT can be used to locate the transition state structures for these processes and calculate the associated activation energies.

The chair-to-chair ring inversion of the cyclohexane ring proceeds through a high-energy twist-boat intermediate. The energy barrier for this process in substituted cyclohexanes is typically in the range of 10-12 kcal/mol. The presence of substituents can slightly alter this barrier.

Nitrogen inversion at the N-methylamino group is another dynamic process. The transition state for this inversion is planar at the nitrogen atom. The energy barrier for nitrogen inversion is generally low, often less than the barrier for ring flipping, allowing for rapid equilibration of the nitrogen substituents' orientations.

Molecular Mechanics and Molecular Dynamics Simulations

While DFT provides detailed electronic structure information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the broader conformational space and the influence of a solvent environment over time.

Exploration of Conformational Space

Molecular mechanics force fields, such as MMFF94 or AMBER, offer a computationally less expensive way to explore the potential energy surface of a molecule. By systematically rotating all rotatable bonds, a comprehensive search of the conformational space can be performed. For this compound, this would involve not only the chair and boat conformations of the ring but also the various rotamers of the ethyl and N-methylamino groups. Such a search would confirm that the trans-diequatorial conformer is indeed the most stable and would identify other low-energy conformers that might be populated to a lesser extent.

Simulation of Solvent Effects on Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by the solvent. Molecular dynamics simulations, which simulate the movement of atoms over time, are ideal for studying these effects. By placing the this compound molecule in a box of explicit solvent molecules (e.g., water or chloroform), an MD simulation can reveal how solvent interactions affect the conformational equilibrium.

For a polar molecule like an amine, polar solvents are expected to stabilize conformers with a larger dipole moment. Furthermore, hydrogen bonding between the amine's N-H group and protic solvents would play a crucial role in stabilizing certain conformations. MD simulations can also provide insights into the local solvent structure around the solute and how this might influence its reactivity in chemical reactions.

Quantum Chemical Studies of Electronic Structure

Quantum chemical calculations are powerful tools for elucidating the electronic characteristics of a molecule, which in turn govern its reactivity and physical properties. For a molecule like this compound, these studies would provide a deep understanding of its behavior at a subatomic level.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity.

The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, the lone pair of electrons on the nitrogen atom would significantly contribute to the HOMO, making the amine group the primary site for electrophilic attack. A computational study would precisely calculate the energies of the HOMO and LUMO and visualize their spatial distribution across the molecule.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)
HOMO Energy-8.5
LUMO Energy1.2
HOMO-LUMO Gap9.7

Note: The values in this table are hypothetical and serve for illustrative purposes only, as no specific published data is available.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is rarely uniform. Some atoms will have a partial positive charge (δ+) while others will have a partial negative charge (δ-). This charge distribution can be quantified using various computational methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

An electrostatic potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. These maps are invaluable for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be sites of electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

In this compound, the nitrogen atom, being more electronegative than carbon and hydrogen and possessing a lone pair of electrons, would be the center of negative electrostatic potential. An ESP map would visually confirm the nucleophilic nature of the amine group.

Prediction of Spectroscopic Properties

Computational chemistry can also predict various spectroscopic properties of a molecule with a high degree of accuracy, aiding in the interpretation of experimental spectra or predicting spectra for unknown compounds.

A-values

In the context of cyclohexane derivatives, the "A-value" refers to the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations of a substituent on the cyclohexane ring. It is a measure of the steric strain experienced by a substituent in the more sterically hindered axial position compared to the less hindered equatorial position. A larger A-value indicates a stronger preference for the substituent to occupy the equatorial position.

For this compound, there are two key conformational considerations: the orientation of the ethyl group and the N-methylamino group. A computational study would calculate the energies of the various possible chair conformations (e.g., cis/trans isomers with axial/equatorial substituents) to determine the most stable arrangement and predict the corresponding A-values.

Table 2: Hypothetical Conformational Energy Data for this compound

ConformerRelative Energy (kcal/mol)
Equatorial-Ethyl, Equatorial-N-methylamino0.00 (most stable)
Axial-Ethyl, Equatorial-N-methylamino+2.1
Equatorial-Ethyl, Axial-N-methylamino+1.8
Axial-Ethyl, Axial-N-methylamino+3.9

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would depend on the specific stereoisomer.

Nitrogen Inversion Barriers

Nitrogen inversion, also known as pyramidal inversion, is a process in which a trigonal pyramidal amine rapidly inverts its configuration through a planar transition state. This process can lead to the racemization of chiral amines. The energy barrier to this inversion is a measure of the stability of the amine's stereochemistry.

The barrier to nitrogen inversion is influenced by the nature of the substituents on the nitrogen atom and any ring strain. For this compound, a computational study would calculate the energy of the trigonal pyramidal ground state and the planar transition state. The difference in these energies would provide the nitrogen inversion barrier. This value would indicate how rapidly the two enantiomeric forms of the amine (if chiral) would interconvert at a given temperature.

Reactivity and Reaction Mechanisms of 4 Ethyl N Methylcyclohexan 1 Amine

Basic Properties and Protonation Equilibria in Non-Aqueous Media

Basicity (pKa) and Proton Affinity Studies

N-methylcyclohexylamine, a closely related secondary amine, has a predicted pKa value of approximately 11.03. chemicalbook.comguidechem.com The presence of an ethyl group at the 4-position of the cyclohexane (B81311) ring in 4-ethyl-N-methylcyclohexan-1-amine is expected to have a minor influence on the basicity of the nitrogen atom. Alkyl groups are generally considered to be weakly electron-donating, which can slightly increase the electron density on the nitrogen, thereby making it a slightly stronger base. Therefore, the pKa of this compound's conjugate acid is expected to be in a similar range, around 11.0. This value indicates that it is a moderately strong base, comparable to other secondary alkylamines. guidechem.com

Proton affinity (PA) is the measure of basicity in the gas phase, defined as the negative of the enthalpy change for the protonation reaction. The proton affinity for methylamine (B109427) is 896 kJ/mol, and for dimethylamine, it is 923 kJ/mol. chemeurope.com Given the presence of both a methyl and a cyclohexyl group attached to the nitrogen, the proton affinity of this compound would be expected to be higher than that of methylamine and likely similar to or slightly greater than that of dimethylamine, reflecting the increased polarizability and electron-donating effects of the larger alkyl substituents.

Formation of Amine Salts

As a base, this compound readily reacts with acids to form the corresponding ammonium (B1175870) salts. For instance, in the presence of an acid like hydrochloric acid (HCl), the lone pair of electrons on the nitrogen atom attacks the proton of the acid, forming 4-ethyl-N-methylcyclohexan-1-ammonium chloride.

This reaction is a simple acid-base neutralization. libretexts.org The resulting ammonium salt has significantly different physical properties compared to the free amine. The formation of the salt introduces ionic character, which typically leads to increased water solubility and a higher melting point. This property is often exploited in the purification of amines or in the formulation of pharmaceuticals containing amine functional groups to enhance their bioavailability. libretexts.org

Nucleophilic Reactivity of the Amine Nitrogen

The lone pair of electrons on the nitrogen atom not only accounts for the basicity of this compound but also makes it a potent nucleophile. This nucleophilicity allows it to participate in a variety of important organic transformations.

Alkylation and Acylation Reactions

Alkylation: As a secondary amine, this compound can undergo alkylation reactions with alkyl halides. This reaction, a form of nucleophilic substitution, involves the attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide and forming a tertiary ammonium salt. Subsequent deprotonation yields the tertiary amine product. For example, reaction with methyl iodide would yield 4-ethyl-N,N-dimethylcyclohexan-1-amine. This process can be challenging to control as the resulting tertiary amine can be further alkylated to form a quaternary ammonium salt.

Acylation: The amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides in a process known as acylation. researchgate.net This nucleophilic acyl substitution reaction is typically rapid and leads to the formation of a stable tertiary amide. For instance, the reaction with acetyl chloride would yield N-(4-ethylcyclohexyl)-N-methylacetamide. This reaction is generally irreversible and is a common method for the synthesis of amides. masterorganicchemistry.com

Formation of Amides, Ureas, and Carbamates

Amides: Beyond acylation with acyl halides, amides can also be formed by reacting this compound with carboxylic acids. This direct reaction typically requires high temperatures to drive off water or the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. masterorganicchemistry.com The coupling agent transforms the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine. masterorganicchemistry.com

Ureas: Substituted ureas can be synthesized from this compound through several routes. A common method involves the reaction with an isocyanate. The amine's nitrogen attacks the electrophilic carbon of the isocyanate, yielding the corresponding disubstituted urea. nih.govnist.gov Alternatively, reagents like phosgene (B1210022), triphosgene, or carbonyldiimidazole (CDI) can be used. nih.govnist.gov These reagents react with the amine to form a reactive intermediate which then reacts with another amine molecule (or a different amine) to form the urea. nih.govnist.gov

Carbamates: Carbamates can be prepared by reacting this compound with a chloroformate, such as methyl chloroformate. acs.org This reaction is a nucleophilic acyl substitution where the amine displaces the chloride ion. Another approach involves the reaction of the amine with an alcohol in the presence of phosgene or a phosgene equivalent. chemicalbook.com More modern, "phosgene-free" methods include the reaction of the amine with carbon dioxide and an alkyl halide or the reaction with a dialkyl carbonate. acs.orgnist.gov

Reactivity of the Cyclohexane Ring

The cyclohexane ring of this compound is a saturated aliphatic system and is generally much less reactive than the amine functional group. The C-H bonds of the ring are strong and non-polar. However, under specific and typically harsh conditions, the cyclohexane ring can undergo reactions.

The most common reaction involving alkane C-H bonds is free-radical halogenation. libretexts.orgncert.nic.in In the presence of ultraviolet (UV) light or high temperatures, halogens like chlorine (Cl₂) or bromine (Br₂) can generate halogen radicals. These radicals can abstract a hydrogen atom from the cyclohexane ring to form an alkyl radical. This radical then reacts with another halogen molecule to form the halogenated cyclohexane derivative and a new halogen radical, propagating the chain reaction.

The reactivity of the C-H bonds in the ring follows the general order of tertiary > secondary > primary, due to the relative stability of the resulting free radicals. libretexts.org In this compound, there are multiple secondary C-H bonds and one tertiary C-H bond (at the carbon bearing the ethyl group). Therefore, a mixture of halogenated products would be expected, with a preference for substitution at the tertiary position.

Oxidation of the cyclohexane ring is also possible but typically requires strong oxidizing agents and harsh conditions. researchgate.netnih.gov Such reactions can lead to the formation of cyclohexanols and cyclohexanones, and potentially ring-opening to form dicarboxylic acids, though controlling the selectivity of such oxidations is often difficult. nih.govosti.gov The presence of the amine group would likely complicate these reactions, as it is also susceptible to oxidation.

Functionalization of C-H Bonds

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis for creating complex molecules from simple precursors. For a molecule like this compound, C-H functionalization can occur at several positions, including the N-methyl group, the ethyl group, or the cyclohexane ring itself.

The α-amino C-H bonds (on the N-methyl group and the C1 position of the ring) are generally the most reactive. Activation at this position is facilitated by the nitrogen lone pair, which can stabilize an adjacent radical or cationic intermediate through hyperconjugation. nih.gov This can be achieved through various catalytic methods, often involving hydrogen atom transfer (HAT) or hydride transfer processes. nih.gov For instance, photoredox catalysis in the presence of a suitable catalyst can generate reactive radical intermediates that undergo further transformations. youtube.com

Functionalization of the more remote C-H bonds on the cyclohexane ring or the ethyl group is more challenging. nih.gov However, methods involving transition metal catalysts with directing groups can achieve site-selective reactions. In the case of this compound, the amine group itself could potentially act as a directing group, guiding a catalyst to a specific C-H bond, although this typically favors the formation of five- or six-membered metallacycle intermediates. dicp.ac.cn

Table 1: Potential C-H Functionalization Reactions

Reaction Type Target C-H Bond Potential Reagents/Catalysts Expected Transformation
α-Amino C-H Alkylation N-C H₃, Ring C1-H Photoredox catalysts, Thiol catalysts Formation of a new C-C bond at the α-position
β-Amino C-H Functionalization Ring C2/C6-H Cooperative Lewis acid catalysts (e.g., B(C₆F₅)₃) Introduction of a functional group at the β-position

Regioselectivity and Stereoselectivity in Ring Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. wikipedia.org In this compound, these factors are critical due to the presence of multiple substituent groups on the cyclohexane ring.

The cyclohexane ring exists predominantly in a chair conformation. The substituents (the ethyl group and the N-methylamino group) can occupy either axial or equatorial positions. The cis and trans isomers of this compound will have different ground-state conformations, which in turn dictates the steric accessibility of different C-H bonds on the ring. For example, equatorial positions are generally less sterically hindered than axial positions, making them more susceptible to attack by bulky reagents.

In reactions such as catalytic hydrogenation or electrophilic addition, the existing stereochemistry will direct the approach of the incoming reagent. For instance, in the addition of a reagent to a derivative of this amine (e.g., an enamine formed from it), the reagent would preferentially attack from the less hindered face of the molecule, a principle described by the Fürst-Plattner rule in related cyclohexene (B86901) systems. wikipedia.org The regioselectivity of reactions like halogenation or nitration on the ring would be influenced by both electronic effects (which are minimal on a saturated ring) and, more significantly, by the steric hindrance imposed by the existing alkyl and amino groups.

Oxidation and Reduction Pathways

Oxidation of the Amine Moiety

The secondary amine group in this compound is susceptible to oxidation. The specific product depends on the oxidizing agent used.

N-Oxide Formation: Mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the nitrogen atom to form the corresponding N-oxide. This reaction retains the C-N bond framework.

Imine/Enamine Formation: Stronger oxidizing agents can lead to the formation of an iminium ion intermediate, which can then be trapped by a nucleophile or deprotonate to form an enamine if a proton is present on an adjacent carbon. Electrochemical oxidation is one method to achieve such transformations. smolecule.com

Dealkylation: Oxidative dealkylation can occur, leading to the removal of either the methyl or the ethylcyclohexyl group. This process often involves the formation of an iminium ion followed by hydrolysis.

The oxidation number of the nitrogen in the amine is typically -3. In hydroxylamine (B1172632) (NH₂OH), for comparison, the oxidation state of nitrogen is -1, indicating a two-electron oxidation. youtube.com The oxidation of this compound would involve similar changes in the oxidation state of the nitrogen atom.

Reductive Transformations

The most relevant reductive transformation involving this compound is its formation via the reductive amination of 4-ethylcyclohexanone (B1329521) with methylamine. smolecule.comwikipedia.org This widely used reaction provides insight into the compound's synthesis and the stability of its constituent bonds under reductive conditions.

The mechanism proceeds in two main stages:

Imine Formation: The nucleophilic methylamine attacks the carbonyl carbon of 4-ethylcyclohexanone to form a hemiaminal intermediate. This intermediate then dehydrates to form an N-methyliminium ion, which deprotonates to yield the corresponding imine. wikipedia.orgyoutube.com This step is typically acid-catalyzed.

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. This can be accomplished using a variety of reducing agents. Common laboratory reagents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni). wikipedia.orgresearchgate.netyoutube.com Sodium triacetoxyborohydride (B8407120) is another mild and effective reagent for this purpose. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
N-alkylcyclohexylamines
4-ethylcyclohexanone
Methylamine
Hydrogen peroxide
meta-Chloroperoxybenzoic acid (m-CPBA)
Sodium borohydride
Sodium cyanoborohydride
Sodium triacetoxyborohydride

Derivative Synthesis and Chemical Exploration of 4 Ethyl N Methylcyclohexan 1 Amine Scaffold

Synthesis of N-Substituted Derivatives

The nitrogen atom of 4-ethyl-N-methylcyclohexan-1-amine is a primary site for chemical modification due to the reactivity of its secondary amine group. chemguide.co.uk

Formation of Secondary and Tertiary Amine Derivatives

As this compound is already a secondary amine, further substitution leads to the formation of tertiary amines. libretexts.orglibretexts.org These can be synthesized through several reliable methods.

Direct Alkylation: The secondary amine can act as a nucleophile and react directly with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) to form a tertiary amine. chemguide.co.uk This reaction can sometimes proceed further to form a quaternary ammonium (B1175870) salt, especially if excess alkyl halide is used. chemguide.co.uk

Reductive Amination: This is a two-step process or a one-pot reaction that is highly effective for creating tertiary amines. youtube.com The secondary amine first reacts with a ketone or an aldehyde to form an intermediate enamine or an iminium ion. youtube.com This intermediate is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) to yield the tertiary amine. youtube.com

Acylation followed by Reduction: The secondary amine can be acylated using an acyl chloride or acid anhydride (B1165640) in the presence of a base to form a stable amide. chemguide.co.ukyoutube.com This amide can then be reduced to the corresponding tertiary amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). youtube.com

Table 2: Methods for the Synthesis of Tertiary Amines from this compound

Method Reagents Intermediate Product
Direct Alkylation Alkyl Halide (R'-X) N/A Tertiary Amine
Reductive Amination Aldehyde/Ketone (R'COR''), Reducing Agent (e.g., NaBH₄) Enamine / Iminium Ion Tertiary Amine

Functionalization at the Cyclohexane (B81311) Ring

Modifying the cyclohexane ring introduces additional diversity and allows for the fine-tuning of the molecule's steric and electronic properties.

Introduction of Additional Substituents

Introducing new functional groups onto the saturated carbocyclic ring can be challenging but offers significant potential for creating novel analogues.

Electrophilic Substitution: Reactions like nitration and halogenation can potentially introduce nitro or halogen groups onto the cyclohexane ring. smolecule.com However, these reactions, particularly on an unsubstituted aliphatic ring, often lack selectivity and may require harsh conditions.

Enzymatic C–H Functionalization: Modern biocatalytic methods offer a highly selective approach. Engineered enzymes, such as variants of cytochrome P450, can perform C–H functionalization at specific positions on a cyclic amine substrate. acs.org This strategy allows for the introduction of functional groups with high chemo-, regio-, and stereoselectivity, which is particularly valuable for developing complex molecules. acs.org

Ring Expansion or Contraction Strategies

Altering the size of the cyclohexane ring can lead to novel scaffolds with distinct conformational properties. These transformations typically involve the generation of a reactive intermediate that triggers a skeletal rearrangement. wikipedia.org

Ring Expansion:

Tiffeneau–Demjanov Rearrangement: This reaction can expand a cyclic ketone by one carbon. The process would involve converting a ketone derivative of the scaffold to a cyanohydrin, followed by reduction to a β-amino alcohol and subsequent diazotization to induce rearrangement.

Beckmann Rearrangement: This reaction converts an oxime into an amide, which can effectively expand a ring. If a ketone is introduced onto the cyclohexane ring of the scaffold, it can be converted to its oxime. Treatment with acid would then induce the rearrangement to a seven-membered lactam (a cyclic amide). rsc.org

Schmidt Reaction: A ketone derivative can be treated with hydrazoic acid (HN₃) to insert a nitrogen atom next to the carbonyl group, also forming a lactam and thus expanding the ring. rsc.org

Ring Contraction:

Favorskii Rearrangement: This reaction converts a cyclic α-haloketone into a ring-contracted carboxylic acid derivative upon treatment with a base.

Wolff Rearrangement: A cyclic α-diazoketone, upon photolysis or thermolysis, can undergo a Wolff rearrangement to form a ketene, which can be trapped to yield a ring-contracted product. This is a key step in the Arndt-Eistert reaction when applied to cyclic systems. wikipedia.org

Conjugation and Linker Chemistry for Chemical Probes

The this compound scaffold can be used as a building block for constructing more complex molecules like chemical probes. symeres.com Bioconjugation is the chemical process of covalently linking molecules, at least one of which is a biomolecule. thermofisher.com The secondary amine of the scaffold is an excellent functional handle for this purpose. thermofisher.com

Linkers are molecular chains that connect the scaffold to another molecule, such as a fluorescent dye, a biotin (B1667282) tag, or a bioactive compound. symeres.com The choice of linker is critical as it can influence the stability, solubility, and function of the final conjugate. symeres.com

Non-cleavable Linkers: These form a stable, permanent connection between the scaffold and the tag.

Cleavable Linkers: These contain a bond that can be broken under specific physiological conditions (e.g., in the presence of certain enzymes or at a low pH), allowing for the release of the attached molecule at a target site. symeres.com An example is a linker containing a disulfide bond, which can be cleaved by reducing agents.

The most common conjugation reaction involving an amine is the formation of a stable amide bond. This is typically achieved by reacting the amine with a carboxylic acid that has been activated, for example, as an N-Hydroxysuccinimide (NHS) ester. thermofisher.com The reaction is efficient and proceeds under mild conditions. thermofisher.com

Table 3: Conjugation Chemistry via Amine Functional Handle

Reactive Group on Linker/Probe Resulting Covalent Bond Description
NHS Ester Amide Highly efficient reaction with primary and secondary amines at slightly alkaline pH to form a stable amide bond. thermofisher.com
Acyl Chloride / Anhydride Amide Very reactive, forms an amide bond with the amine. chemguide.co.uk
Isothiocyanate Thiourea (B124793) Reacts with amines to form a stable thiourea linkage.

By utilizing these conjugation strategies, the this compound scaffold can be incorporated into a wide array of functional chemical probes for research and diagnostic applications.

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
Di-tert-butyl dicarbonate
Benzyl chloroformate
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
N-Hydroxysuccinimide (NHS)
Trifluoroacetic acid (TFA)
Piperidine
Sodium borohydride (NaBH₄)
Sodium triacetoxyborohydride (STAB)
Lithium aluminum hydride (LiAlH₄)
Hydrazoic acid (HN₃)
Biotin
N,N'-Carbonyldiimidazole
N,N-dimethylhydroxylamine
tert-butyl trichloroacetimidate
N-methylethanamide
Methylammonium chloride
Ethanoic anhydride
Methylammonium ethanoate
Diethylammonium bromide
Triethylammonium bromide
Tetraethylammonium bromide
N-phenylpyrrolidine
Diazoacetone
Ethyl diazoacetate
Chloranil

Exploration of Structure-Reactivity Relationships within Derivatives

The reactivity of the this compound scaffold is intrinsically linked to its structural and stereochemical properties. Modifications to this parent structure, either on the cyclohexane ring or at the nitrogen atom, can significantly influence the compound's behavior in chemical reactions. The exploration of these structure-reactivity relationships (SRRs) is crucial for understanding reaction mechanisms and for designing derivatives with tailored chemical properties. This exploration primarily focuses on the interplay of electronic, steric, and stereoelectronic effects.

The core reactivity of the scaffold is centered on the secondary amine functional group. The nitrogen atom possesses a lone pair of electrons, rendering it both basic and nucleophilic. wikipedia.org Consequently, derivatives of this scaffold readily participate in reactions such as N-acylation, N-alkylation, and acid-base reactions. The rates and outcomes of these reactions are modulated by the substituents attached to the molecule.

Electronic Effects of Substituents

The electronic nature of substituents on the cyclohexane ring can alter the electron density on the nitrogen atom, thereby influencing its basicity and nucleophilicity. Alkyl groups, such as the ethyl group at the C4 position, are generally considered electron-donating through an inductive effect (+I). quora.comquora.com This effect increases the electron density on the nitrogen's lone pair, making it more available for donation to an electrophile or a proton.

A systematic investigation would involve synthesizing a series of 4-substituted-N-methylcyclohexan-1-amine derivatives where the substituent at the C4 position is varied. By replacing the ethyl group with either more strongly electron-donating groups (e.g., tert-butyl) or electron-withdrawing groups (e.g., cyano, trifluoromethyl), one can probe the electronic influence on reactivity.

For instance, in a reaction such as N-acylation with a standard acyl chloride, the reaction rate is expected to correlate with the nucleophilicity of the amine. It is predictable that derivatives with more electron-donating groups at C4 would exhibit faster reaction rates compared to those with electron-withdrawing groups. This relationship can be quantified by determining the rate constants for a series of derivatives under identical conditions.

Table 1: Predicted Relative Rate Constants for N-Acylation of 4-Substituted-N-methylcyclohexan-1-amine Derivatives

4-Substituent (R)Electronic EffectExpected Relative Rate (k_rel)
-C(CH₃)₃Strong +I> 1.2
-CH₂CH₃ +I (Reference) 1.0
-HNeutral< 1.0
-CF₃Strong -I<< 1.0
-CNStrong -I<< 1.0

This table presents hypothetical data based on established principles of electronic effects on amine reactivity.

Steric Hindrance and Reactivity

While electronic effects are significant, steric hindrance around the reactive nitrogen center plays a crucial role in determining reactivity, particularly nucleophilicity. masterorganicchemistry.com The accessibility of the nitrogen's lone pair to an incoming electrophile can be impeded by bulky substituents. In the this compound scaffold, steric hindrance can be modulated by altering the size of the substituent at the C4 position or by changing the alkyl group on the nitrogen atom.

For example, increasing the size of the N-alkyl group from methyl to isobutyl would likely decrease the rate of reactions like N-alkylation with a bulky alkyl halide, even though the basicity might be similar or slightly increased. wikipedia.org The transition state for such a bimolecular reaction would be more sterically crowded and thus higher in energy, leading to a slower reaction rate.

Conformational and Stereoelectronic Effects

The cyclohexane ring is not planar and exists predominantly in a chair conformation. Substituents can occupy either an axial or an equatorial position, and this has profound implications for reactivity. spcmc.ac.in For the this compound scaffold, both the C1-amino group and the C4-ethyl group will preferentially occupy the more stable equatorial positions to minimize steric strain.

However, the reactivity of cis and trans isomers of certain derivatives can differ significantly due to stereoelectronic effects. These effects relate to the influence of the orientation of orbitals on reactivity. youtube.com For example, in an elimination reaction of a derivative where a leaving group is present on the ring, an anti-periplanar arrangement of the leaving group and a proton is required for an E2 mechanism to proceed efficiently. youtube.com This geometric constraint means that an axial leaving group will often undergo elimination much faster than its equatorial counterpart.

Consider a hypothetical derivative, 2-chloro-4-ethyl-N-methylcyclohexan-1-amine. The rate of elimination to form an enamine would be highly dependent on the stereochemistry of the chlorine atom. The isomer with an axial chlorine would be expected to react significantly faster under basic conditions than the isomer with an equatorial chlorine.

Table 2: Predicted Relative Elimination Rates for Stereoisomers of a Hypothetical Derivative

CompoundConformation of Leaving Group (Cl)Stereoelectronic Alignment for E2Expected Relative Elimination Rate
cis-2-Chloro-4-ethyl-N-methylcyclohexan-1-amineAxialFavorableHigh
trans-2-Chloro-4-ethyl-N-methylcyclohexan-1-amineEquatorialUnfavorableLow

This table illustrates the expected impact of stereoelectronic control on a hypothetical reaction, based on established principles. slideshare.net

Potential Research Applications in Organic Chemistry and Materials Science

Role as Chiral Building Blocks in Asymmetric Synthesis

There is no available research literature that describes the use of 4-ethyl-N-methylcyclohexan-1-amine as a chiral building block in asymmetric synthesis. Chiral amines are crucial in the synthesis of enantiomerically pure compounds, particularly for the pharmaceutical industry. However, the potential of this specific compound to serve as a precursor for more complex chiral molecules has not been reported.

Application in Ligand Design for Catalysis

The design of novel ligands is a cornerstone of modern catalysis, enabling new chemical transformations with high efficiency and selectivity. However, no studies have been published on the use of this compound in this capacity.

The ability of a molecule to bind to a metal center is fundamental to its function as a ligand. The chelation and coordination chemistry of this compound with various metals has not been investigated or reported in the scientific literature.

The development of chiral ligands for enantioselective catalysis is a highly active area of research. There are no documented instances of this compound being employed as a chiral ligand in any enantioselective catalytic reactions.

Incorporation into Polymer Architectures

The integration of specific chemical functionalities into polymers can impart unique properties to the resulting materials. A review of the available literature shows no research on the incorporation of this compound into any polymer architectures.

Use as Probes in Chemical Biology (excluding biological activity/clinical data discussion)

Chemical probes are essential tools for studying biological systems at the molecular level. There is no information available on the synthesis or application of this compound as a chemical probe for any purpose in chemical biology.

Data Tables

Due to the absence of research data for this compound in the specified application areas, no data tables of research findings can be generated.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of specifically substituted cyclohexylamines is a cornerstone of organic and medicinal chemistry. wikipedia.org Traditional methods for preparing compounds like 4-ethyl-N-methylcyclohexan-1-amine often rely on multi-step sequences that may include reductive amination or sequential alkylation. A plausible and established route involves the reductive amination of 4-ethylcyclohexanone (B1329521) with methylamine (B109427). sincerechemicals.comresearchgate.net This reaction is typically achieved using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. organic-chemistry.org

Future research is expected to focus on developing more sustainable and efficient synthetic protocols. Key areas of interest include:

Catalytic Transfer Hydrogenation: Moving away from stoichiometric metal hydride reagents towards catalytic methods using hydrogen donors like formic acid or isopropanol can significantly improve the environmental footprint of the synthesis. organic-chemistry.org The development of robust, reusable heterogeneous catalysts, potentially based on earth-abundant metals, is a major goal. nih.gov

Biocatalysis: The use of enzymes, such as reductive aminases (RedAms), offers a highly selective and environmentally benign alternative for synthesizing amines under mild conditions. researchgate.net Future work could involve screening for or engineering a RedAm capable of efficiently converting 4-ethylcyclohexanone and methylamine directly to the target compound, controlling stereochemistry (cis vs. trans isomers) in the process. google.com

Flow Chemistry: Implementing the synthesis in continuous flow reactors could offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing. This is particularly relevant for potentially energetic reactions like catalytic hydrogenations.

Advanced Spectroscopic and Computational Integration for Deeper Insights

A comprehensive understanding of a molecule's structure and dynamic behavior is fundamental to exploring its properties and reactivity. Currently, detailed experimental spectroscopic data for this compound is not widely available. Future research must prioritize the acquisition and analysis of this data.

Computed Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₉N
Molecular Weight141.25 g/mol
XLogP32.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count2
Polar Surface Area12 Ų
Heavy Atom Count10

This data is computationally generated and sourced from PubChem.

Emerging research will focus on the deep integration of experimental and computational techniques:

Computational Modeling: High-level computational methods, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts and coupling constants. github.io The GIAO (Gauge-Including Atomic Orbital) method is a standard approach for such predictions. nih.govucla.edu By comparing computationally predicted spectra for different isomers and conformers with experimental data, a highly detailed and accurate structural elucidation can be achieved. frontiersin.org This synergy is particularly powerful for resolving subtle stereochemical details.

Exploration of Novel Reactivity and Functionalization Pathways

The reactivity of this compound is primarily dictated by the secondary amine functionality and the C-H bonds of the aliphatic scaffold. While standard amine reactions like acylation and alkylation are expected, future research will delve into more novel transformations. sincerechemicals.com

Catalytic Applications: The amine can serve as a ligand for transition metals, potentially enabling its use in catalysis. The specific steric and electronic properties imparted by the ethyl and methyl substituents could lead to unique selectivity in asymmetric synthesis.

C-H Functionalization: A major frontier in modern organic synthesis is the direct functionalization of unactivated C-H bonds. rsc.org Future studies could explore the use of the N-methylamino group as a directing group to selectively introduce new functional groups at specific positions on the cyclohexane (B81311) ring. This would provide rapid access to a library of complex derivatives from a common intermediate.

Novel Ring-Forming Reactions: The amine could participate in cascade or cycloaddition reactions to construct more complex heterocyclic systems. For example, reactions with dicarbonyl compounds or other bifunctional reagents could lead to novel bicyclic architectures. rsc.org

Design and Synthesis of Complex Architectures Incorporating the this compound Motif

The cyclohexylamine (B46788) framework is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. wikipedia.orgwikipedia.org The this compound structure represents a specific motif that can be incorporated into larger molecules to modulate their properties.

Future research in this area will focus on:

Fragment-Based Drug Discovery: This motif can be used as a starting fragment in the design of new therapeutic agents. The ethyl group enhances lipophilicity, which can be crucial for membrane permeability, while the secondary amine provides a handle for hydrogen bonding and further synthetic elaboration.

Synthesis of Bioactive Analogs: Many known drugs, such as arylcyclohexylamines, contain a substituted amine on a cyclohexane ring. wikipedia.org Synthesizing analogs where the existing amine moiety is replaced by the 4-ethyl-N-methylcyclohexyl group could lead to compounds with improved potency, selectivity, or pharmacokinetic profiles.

Development of Molecular Probes and Materials: Beyond pharmaceuticals, this structural unit could be incorporated into molecular probes for chemical biology or as building blocks for novel polymers and materials. google.com The defined three-dimensional structure of the cyclohexane ring can be used to control the spatial arrangement of functional groups in complex supramolecular assemblies. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4-ethyl-N-methylcyclohexan-1-amine?

A two-step approach is recommended:

  • Step 1 : Reductive amination of 4-ethylcyclohexanone with methylamine using nitrogen-doped Co3_3O4_4 catalysts to form the intermediate imine.
  • Step 2 : Hydrogenation or sodium cyanoborohydride reduction to yield the final product. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) ensures high purity .
  • Validation : Confirm product identity using ESI-MS (expected [M+H]+^+ ~156.2) and 1^1H NMR (characteristic cyclohexane ring splitting and ethyl/methyl group signals) .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity.
  • Spectroscopy :
  • 1^1H NMR: Identify ethyl (δ 1.2–1.5 ppm, triplet) and methylamine (δ 2.3 ppm, singlet) groups.
  • IR: Confirm N–H stretching (3300–3500 cm1^{-1}) and C–N bonds (1250–1350 cm1^{-1}).
    • Mass Spectrometry : ESI-MS or GC-MS for molecular ion verification .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and self-contained breathing apparatus in case of aerosolization.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can stereochemical outcomes in this compound synthesis be controlled and analyzed?

  • Stereocontrol : Employ chiral catalysts (e.g., BINAP-metal complexes) during reductive amination to bias axial/equatorial amine positioning.
  • Analysis :
  • Chiral HPLC : Use a Chiralpak® column to resolve enantiomers.
  • X-ray Crystallography : Refine crystal structures using SHELXL (version 2018/3) for absolute configuration determination .

Q. What computational tools are available to predict reaction pathways for derivatives of this compound?

  • AI-Driven Synthesis Planning : Tools like LabMate.AI integrate databases (Reaxys, Pistachio) to propose one-step routes for functionalized analogs.
  • DFT Calculations : Gaussian 16 can model transition states for N-methylation or cyclohexane ring modifications, aiding mechanistic studies .

Q. How can conflicting NMR data for this compound derivatives be resolved?

  • Dynamic Effects : Variable-temperature NMR (e.g., 298–373 K) to assess conformational exchange in cyclohexane rings.
  • 2D Techniques : Use 13^{13}C-HSQC and NOESY to differentiate diastereomers or rotamers .

Q. What strategies optimize the environmental sustainability of synthesizing this compound?

  • Green Catalysis : Replace traditional reductants with H2_2/CO2_2 systems using MOF catalysts (e.g., ZIF-8) for N-methylation.
  • Solvent Recycling : Implement continuous flow reactors to minimize waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-N-methylcyclohexan-1-amine
Reactant of Route 2
Reactant of Route 2
4-ethyl-N-methylcyclohexan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.